molecular formula C7H9ClN2O B1353111 (3-Chloro-4-methoxyphenyl)hydrazine CAS No. 24630-85-1

(3-Chloro-4-methoxyphenyl)hydrazine

Cat. No.: B1353111
CAS No.: 24630-85-1
M. Wt: 172.61 g/mol
InChI Key: GJUNJVKCSTWNJG-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)hydrazine: is an organic compound with the molecular formula C7H9ClN2O It is a derivative of hydrazine, characterized by the presence of a chloro and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxyphenyl)hydrazine typically involves the reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:

3-Chloro-4-methoxyaniline+Hydrazine hydrateThis compound\text{3-Chloro-4-methoxyaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Chloro-4-methoxyaniline+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Chemistry: (3-Chloro-4-methoxyphenyl)hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a reagent in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine
  • 4-Chlorophenylhydrazine
  • 4-Bromophenylhydrazine

Comparison: (3-Chloro-4-methoxyphenyl)hydrazine is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties. Compared to 4-Methoxyphenylhydrazine, the chloro group in this compound increases its reactivity towards nucleophilic substitution reactions. Similarly, the methoxy group enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to 4-Chlorophenylhydrazine.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUNJVKCSTWNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408887
Record name (3-chloro-4-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24630-85-1
Record name (3-chloro-4-methoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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